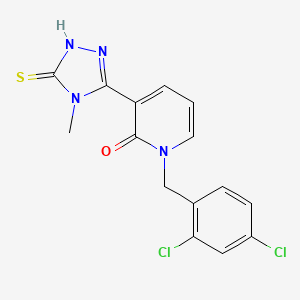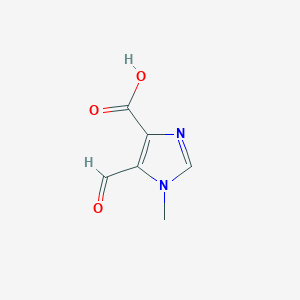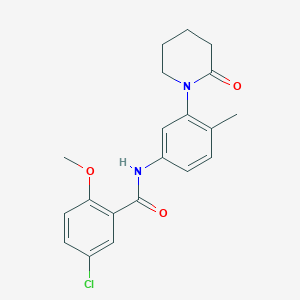
1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid” is a compound with the molecular weight of 243.3 . It is a powder at room temperature . The tert-butoxycarbonyl (Boc) group in the compound is a protecting group used in organic synthesis .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves the use of tert-butyloxycarbonyl-protected amino acids . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The InChI code for the compound is 1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-7-12(9(14)15)5-4-6-12/h4-8H2,1-3H3, (H,13,16) (H,14,15) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The amino group in the compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 243.3 . The compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .科学的研究の応用
Synthesis and Chemical Properties
1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid is involved in complex chemical syntheses. For example, it is used in the preparation of various compounds with potential antibacterial properties, such as pyridonecarboxylic acids (Egawa et al., 1984). Additionally, it serves as a starting point in multi-step reactions, leading to the creation of compounds like tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, which are characterized by complex molecular structures (Wang et al., 2008).
Application in Peptide Synthesis
This compound plays a significant role in peptide synthesis. It is utilized for the tert-butoxycarbonylation of amines, a critical step in protecting amino groups during peptide assembly (Heydari et al., 2007). The stability and resistance of the tert-butoxycarbonyl group to various chemical conditions make it invaluable in the synthesis of multifunctional targets.
Contributions to Organic Chemistry
In organic chemistry, this compound is integral to synthesizing halo-substituted pyrazolo[5,1-c][1,2,4]triazines and related compounds (Ivanov et al., 2017). These syntheses contribute to expanding the range of available compounds for various applications, including medicinal chemistry and materials science.
Role in Molecular Structure Studies
It has also been used in studies focusing on molecular structure and bonding. For instance, the synthesis of tert-butyl 3-(3,4-dihydrobenzotriazine-4-on)yl carbonate showcases the activation of carboxylic acids and the formation of active esters, crucial for understanding molecular interactions (Basel & Hassner, 2002).
Implications in Analytical Chemistry
In analytical chemistry, derivatives of this compound are used in methods such as capillary gas chromatography for analyzing amino acid enantiomers, demonstrating its utility in precise analytical procedures (Abe et al., 1996).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known that the compound is a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis and regulation of biochemical reactions.
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis . The Boc group can be removed under mild acidic conditions to reveal a free amine group . This property allows the compound to undergo various chemical reactions, particularly in the synthesis of peptides .
Biochemical Pathways
The compound is used in the synthesis of dipeptides . Dipeptides are molecules consisting of two amino acids linked by a single peptide bond. They are involved in various biochemical pathways, including protein synthesis and signal transduction. The compound’s role in these pathways is likely related to its ability to form peptide bonds, which are crucial for the structure and function of proteins.
Pharmacokinetics
It is known that the compound is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol . This suggests that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of dipeptides . Dipeptides have various biological functions, depending on their constituent amino acids. They can act as building blocks for proteins, serve as neurotransmitters, or participate in other biological processes.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions . Additionally, the compound’s solubility in different solvents suggests that its action may be affected by the polarity of the environment
特性
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxopiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-6-8-15-7-4-5-9(10(15)16)11(17)18/h9H,4-8H2,1-3H3,(H,14,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUHRBBZJQFVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCCC(C1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2126177-06-6 |
Source


|
| Record name | 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxopiperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2745630.png)

![1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2745632.png)

![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}thiophene-2-carboxamide](/img/structure/B2745636.png)



![2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2745643.png)

![4-[(3-methoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B2745649.png)

